molecular formula C10H11ClN2 B6187580 4-benzyl-1H-pyrazole hydrochloride CAS No. 2621398-52-3

4-benzyl-1H-pyrazole hydrochloride

Cat. No. B6187580
CAS RN: 2621398-52-3
M. Wt: 194.7
InChI Key:
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Description

4-Benzyl-1H-pyrazole hydrochloride, also known as 4-BP, is an organic compound that is commonly used in scientific research. It is an aromatic pyrazole derivative with a molecular formula of C11H11ClN2. 4-BP is an important intermediate in the synthesis of several pharmaceuticals and has been studied for its potential applications in the medical and scientific fields.

Mechanism of Action

The mechanism of action of 4-benzyl-1H-pyrazole hydrochloride is not fully understood; however, it is believed to act as an inhibitor of certain enzymes. Specifically, this compound has been shown to inhibit the activity of certain proteases, hydrolases, and oxidases. It is believed that this compound binds to the active site of these enzymes, preventing them from catalyzing the reactions they normally catalyze. Additionally, this compound has been shown to interact with certain drug targets, such as the enzyme thymidylate synthase, which is involved in the metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood; however, it is believed that this compound may have some beneficial effects on certain biochemical and physiological processes. In particular, this compound has been shown to have some anti-inflammatory and anti-cancer effects in animal models. Additionally, this compound has been shown to have some anti-bacterial effects in animal models. Furthermore, this compound has been shown to have some neuroprotective effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 4-benzyl-1H-pyrazole hydrochloride in laboratory experiments has several advantages. First, this compound is relatively easy to synthesize and is commercially available. Second, this compound is stable in a variety of solvents and has a low toxicity. Finally, this compound can be used to study a variety of biochemical and physiological processes.
However, there are some limitations to the use of this compound in laboratory experiments. First, this compound has a relatively short half-life, which can make it difficult to use in long-term experiments. Second, this compound has a relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. Finally, this compound is relatively expensive, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-benzyl-1H-pyrazole hydrochloride. First, this compound could be used to study the mechanism of action of various drugs, such as antifungal agents and antiviral agents. Second, this compound could be used to study the mechanism of action of various enzymes involved in the metabolism of drugs. Third, this compound could be used to study the mechanism of action of various enzymes involved in the synthesis of pharmaceuticals. Fourth, this compound could be used to study the mechanism of action of various enzymes involved in the regulation of metabolic pathways. Fifth, this compound could be used to study the mechanism of action of various enzymes involved in the regulation of cellular processes. Finally, this compound could be used to study the mechanism of action of various enzymes involved in the regulation of gene expression.

Synthesis Methods

4-benzyl-1H-pyrazole hydrochloride can be synthesized through a variety of methods, including the one-pot synthesis of this compound from 1,3-dibromopropane and hydrazine hydrate. This method involves the use of a base-catalyzed reaction with 1,3-dibromopropane and hydrazine hydrate to form this compound. This reaction is carried out in a polar aprotic solvent at a temperature of 80-90°C. The reaction is typically complete within 1-2 hours. Other methods for the synthesis of this compound include the reaction of 1,3-dibromopropane with hydrazine hydrate in the presence of a Lewis acid, the reaction of 1,3-dibromopropane with hydrazine hydrate in the presence of a strong base, and the reaction of 1,3-dibromopropane with hydrazine hydrate in the presence of a catalyst.

Scientific Research Applications

4-benzyl-1H-pyrazole hydrochloride has a wide range of scientific applications, including its use as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals, and as a tool for studying enzyme-catalyzed reactions. It has also been used as a model compound for studying the mechanism of action of various enzymes, such as proteases, hydrolases, and oxidases. This compound has also been used in the study of the mechanism of action of various drugs, such as antifungal agents and antiviral agents. Additionally, this compound has been used in the study of the mechanism of action of various enzymes involved in the metabolism of drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-1H-pyrazole hydrochloride involves the reaction of benzylhydrazine with 1,3-diketone followed by acidification to obtain the target compound.", "Starting Materials": [ "Benzylhydrazine", "1,3-diketone", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1,3-diketone in ethanol and add benzylhydrazine to the solution.", "Step 2: Heat the mixture under reflux for several hours until a yellow precipitate forms.", "Step 3: Filter the precipitate and wash with ethanol to obtain the crude product.", "Step 4: Dissolve the crude product in hydrochloric acid and heat under reflux for several hours.", "Step 5: Neutralize the solution with sodium hydroxide and extract the product with ethyl acetate.", "Step 6: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the pure product as a white solid.", "Step 7: Recrystallize the product from ethanol to obtain the final product as 4-benzyl-1H-pyrazole hydrochloride." ] }

CAS RN

2621398-52-3

Molecular Formula

C10H11ClN2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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